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Compound of Interest

Compound Name: 3-(tert-Butyl)-2-hydroxybenzonitrile

Cat. No.: B2468137 Get Quote

This guide provides a detailed technical analysis of the expected spectroscopic data for 3-(tert-
Butyl)-2-hydroxybenzonitrile. As experimental spectra for this specific compound are not

readily available in public databases, this document leverages established principles of nuclear

magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry

(MS) to predict and interpret its spectral characteristics. The methodologies and interpretations

presented herein are grounded in data from structurally analogous compounds and are

intended to serve as a comprehensive resource for researchers in synthetic chemistry and drug

development.

Molecular Structure and Spectroscopic Overview
3-(tert-Butyl)-2-hydroxybenzonitrile possesses a unique substitution pattern on the benzene

ring that gives rise to a distinct spectroscopic fingerprint. The presence of a hydroxyl group, a

nitrile group, and a bulky tert-butyl group ortho to each other creates specific electronic and

steric environments that are readily probed by modern spectroscopic techniques.

Understanding these spectral features is paramount for confirming the identity and purity of the

compound after synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 3-(tert-Butyl)-2-hydroxybenzonitrile, both ¹H and ¹³C NMR will
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provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-

butyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-

donating hydroxyl group and the electron-withdrawing nitrile group.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(tert-Butyl)-2-hydroxybenzonitrile
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Protons
Predicted
Chemical Shift
(ppm)

Multiplicity Integration Rationale

tert-Butyl (9H) 1.3 - 1.5 Singlet 9H

The nine

equivalent

protons of the

tert-butyl group

are shielded and

appear as a

sharp singlet.

Aromatic (H-5) 6.8 - 7.0 Triplet 1H

This proton is

coupled to H-4

and H-6,

resulting in a

triplet.

Aromatic (H-4) 7.3 - 7.5
Doublet of

doublets
1H

Coupled to H-5

and H-6.

Aromatic (H-6) 7.5 - 7.7
Doublet of

doublets
1H

Coupled to H-4

and H-5.

Hydroxyl (1H)
5.0 - 6.0

(variable)
Broad Singlet 1H

The chemical

shift of the

phenolic proton

is concentration

and solvent

dependent and

often appears as

a broad signal.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

The aromatic region will be particularly informative due to the varied electronic effects of the

substituents.
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Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(tert-Butyl)-2-hydroxybenzonitrile

Carbon
Predicted Chemical Shift
(ppm)

Rationale

C(CH₃)₃ 30 - 32
The methyl carbons of the tert-

butyl group.

C(CH₃)₃ 35 - 37
The quaternary carbon of the

tert-butyl group.

C-CN 115 - 117 The carbon of the nitrile group.

Aromatic C-CN 100 - 105

The aromatic carbon attached

to the nitrile group is

significantly shielded.

Aromatic C-OH 155 - 160
The carbon bearing the

hydroxyl group is deshielded.

Aromatic C-C(CH₃)₃ 138 - 142
The carbon attached to the

tert-butyl group.

Aromatic CH 118 - 135

The remaining three aromatic

carbons will appear in this

range.

Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 3-(tert-Butyl)-2-
hydroxybenzonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.
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Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

residual solvent peak.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted IR Absorption Bands
The IR spectrum of 3-(tert-Butyl)-2-hydroxybenzonitrile will be characterized by the

stretching and bending vibrations of its key functional groups.

Table 3: Predicted IR Absorption Bands for 3-(tert-Butyl)-2-hydroxybenzonitrile
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Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Vibrational Mode

O-H (Phenol) 3200 - 3600 Strong, Broad Stretching

C-H (Aromatic) 3000 - 3100 Medium Stretching

C-H (Aliphatic) 2850 - 3000 Medium Stretching

C≡N (Nitrile) 2220 - 2260 Strong Stretching

C=C (Aromatic) 1450 - 1600 Medium to Strong Stretching

C-O (Phenol) 1200 - 1300 Strong Stretching

Experimental Protocol for IR Data Acquisition
Sample Preparation:

Solid Phase (KBr Pellet): Mix a small amount of the solid sample with dry potassium

bromide (KBr) powder and press into a thin, transparent pellet.

Solid Phase (ATR): Place a small amount of the solid sample directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

Data Processing: Perform a background subtraction to remove atmospheric contributions

(e.g., CO₂ and water vapor).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Predicted Mass Spectrum
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In an electron ionization (EI) mass spectrum, 3-(tert-Butyl)-2-hydroxybenzonitrile (Molecular

Weight: 175.23 g/mol ) is expected to show a prominent molecular ion peak (M⁺) and several

characteristic fragment ions.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 3-(tert-Butyl)-2-
hydroxybenzonitrile

m/z Ion Rationale for Formation

175 [M]⁺ Molecular ion

160 [M - CH₃]⁺

Loss of a methyl group from

the tert-butyl group. This is a

very common fragmentation

pathway for tert-butyl

substituted compounds.

118 [M - C₄H₉]⁺
Loss of the entire tert-butyl

group.

Fragmentation Pathway
The primary fragmentation pathway is anticipated to be the loss of a methyl radical from the

tert-butyl group to form a stable tertiary carbocation, followed by the loss of the entire tert-butyl

group.

[C₁₁H₁₃NO]⁺˙
m/z = 175

[C₁₀H₁₀NO]⁺
m/z = 160- •CH₃

[C₇H₄NO]⁺
m/z = 118

- •C₄H₉

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 3-(tert-Butyl)-2-hydroxybenzonitrile in

EI-MS.
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Experimental Protocol for Mass Spectrometry Data
Acquisition

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or after separation by gas chromatography

(GC-MS).

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40

to 300.

Detection: Detect the ions and generate the mass spectrum.

Conclusion
The predicted spectroscopic data for 3-(tert-Butyl)-2-hydroxybenzonitrile provides a

comprehensive analytical profile for the identification and characterization of this molecule. The

combination of ¹H NMR, ¹³C NMR, IR, and MS techniques offers a multi-faceted approach to

confirming its structure and purity. While this guide is based on predictive analysis, the outlined

protocols and interpretations provide a solid framework for any future experimental

investigation of this compound.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 3-(tert-Butyl)-2-hydroxybenzonitrile]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2468137#spectroscopic-data-nmr-ir-ms-
of-3-tert-butyl-2-hydroxybenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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